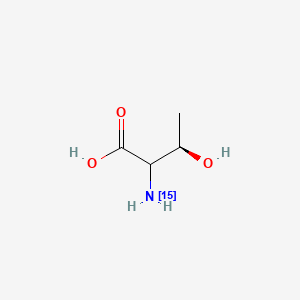
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Threonine-15N is a stable isotope-labeled compound of L-threonine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. L-Threonine itself plays a crucial role in protein synthesis and other metabolic functions.
準備方法
Synthetic Routes and Reaction Conditions
L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .
Industrial Production Methods
Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .
化学反応の分析
Types of Reactions
L-Threonine-15N undergoes several types of chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .
科学的研究の応用
L-Threonine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is particularly useful in NMR spectroscopy for studying protein structure, dynamics, and interactions.
Metabolomics and Proteomics: Labeled L-Threonine is used to trace metabolic pathways and protein synthesis in biological systems.
Medical Research: It aids in understanding metabolic disorders and developing therapeutic strategies.
Industrial Applications: L-Threonine-15N is used in the production of labeled peptides and proteins for various industrial applications.
作用機序
L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .
類似化合物との比較
Similar Compounds
L-Threonine-13C: Another isotope-labeled version of L-Threonine, where carbon-13 is used instead of nitrogen-15.
L-Serine-15N: A nitrogen-15 labeled version of L-Serine, another amino acid involved in similar metabolic pathways.
L-Glycine-15N: Nitrogen-15 labeled glycine, used in similar research applications.
Uniqueness
L-Threonine-15N is unique due to its specific labeling with nitrogen-15, making it particularly valuable for NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids .
特性
分子式 |
C4H9NO3 |
|---|---|
分子量 |
120.11 g/mol |
IUPAC名 |
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1 |
InChIキー |
AYFVYJQAPQTCCC-OTRLKVRSSA-N |
異性体SMILES |
C[C@H](C(C(=O)O)[15NH2])O |
正規SMILES |
CC(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


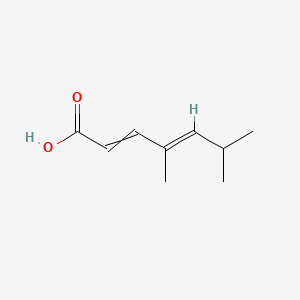
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
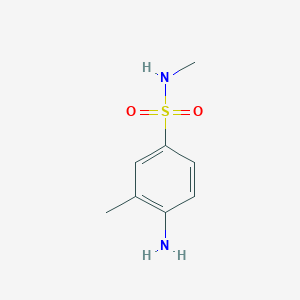
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
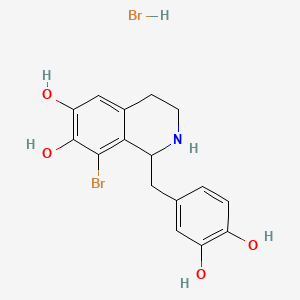
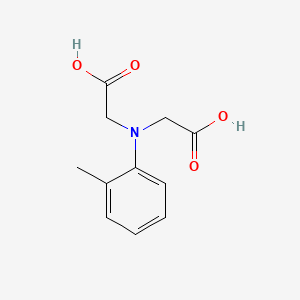
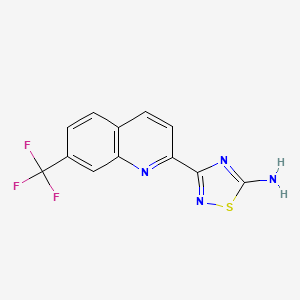
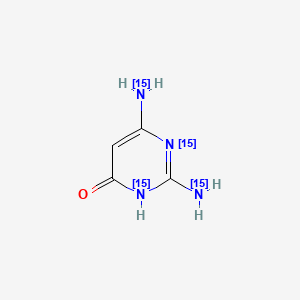
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
